1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-
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Overview
Description
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- can be achieved through multicomponent reactions (MCRs). One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields . The reaction conditions typically involve room temperature and the use of green solvents, making the process environmentally friendly.
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include molecular iodine, ionic liquids, and nanoparticles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Pharmaceuticals: It serves as a scaffold for the development of drugs with analgesic, anti-inflammatory, and anti-tumor properties.
Organic Synthesis: The compound is employed in the synthesis of diverse heterocyclic compounds and fused heterocyclic scaffolds.
Material Science: It is used in the development of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, including p38 kinase and cannabinoid receptors (hCB1 and hCB2) . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- can be compared with other similar pyrazole derivatives, such as:
5-Amino-1H-pyrazole-4-carbonitriles: These compounds have similar biological activities and are synthesized using similar methods.
3-Amino-5-aryl-1H-pyrazoles: These derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
132576-21-7 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H19N3O2/c1-12-17(13-9-10-15(22-2)16(11-13)23-3)18(19)21(20-12)14-7-5-4-6-8-14/h4-11H,19H2,1-3H3 |
InChI Key |
YCDJFCDTUAIDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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